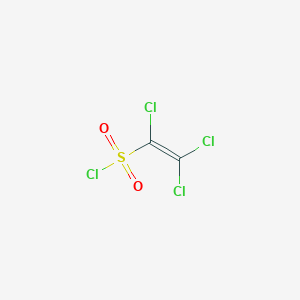

Trichlorovinylsulfonyl chloride

Description

Trichlorovinylsulfonyl chloride (CCl₂=CHSO₂Cl) is a highly reactive sulfonyl chloride characterized by a vinyl group (-CH=CH₂) substituted with three chlorine atoms and a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for introducing sulfonate groups or acting as electrophilic reagents . The vinyl group enhances electrophilicity, making it useful in polymerization and cross-coupling reactions. Its synthesis likely follows methods similar to other sulfonyl chlorides, such as chlorosulfonation of vinyl derivatives or oxidation of sulfenyl chlorides .

Properties

Molecular Formula |

C2Cl4O2S |

|---|---|

Molecular Weight |

229.9 g/mol |

IUPAC Name |

1,2,2-trichloroethenesulfonyl chloride |

InChI |

InChI=1S/C2Cl4O2S/c3-1(4)2(5)9(6,7)8 |

InChI Key |

BTNDNMGZDYNXBO-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)(S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of Trichlorovinylsulfonyl chloride are best understood through comparison with structurally related sulfonyl and sulfenyl chlorides. Key compounds include:

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CF₃SO₂Cl

- Molecular Weight : 168.52 g/mol

- Boiling Point : 29–32°C

- Density : 1.583 g/mL

- Applications : Widely used as a triflating agent in pharmaceuticals and agrochemicals due to its strong electron-withdrawing trifluoromethyl group.

- Safety : Requires careful handling to avoid eye and skin contact .

Trichloromethanesulfenyl Chloride (Cl₃CSCl)

- Molecular Formula : Cl₃CSCl

- Molecular Weight : 185.35 g/mol

- Applications : Primarily employed in rubber vulcanization and as a precursor for sulfenamide accelerators.

- Safety : Classified as hazardous; proper ventilation and protective equipment are essential during handling .

Sulfuryl Chloride (SO₂Cl₂)

- Molecular Formula : SO₂Cl₂

- Molecular Weight : 134.97 g/mol

- Boiling Point : ~69°C (literature value)

- Density : 1.67 g/cm³

- Applications : A versatile chlorinating and sulfonating agent in industrial processes.

- Safety : Releases toxic fumes upon decomposition; highly irritating to respiratory systems .

(3,5-Difluorophenyl)methanesulfonyl Chloride (C₇H₅ClF₂O₂S)

- Applications : Utilized in research for synthesizing sulfonamide derivatives, particularly in drug discovery.

- Availability : Produced in high-purity batches for specialized applications .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| This compound | CCl₂=CHSO₂Cl | 215.91 (calculated) | Not reported | Not reported | Polymerization, electrophilic reagents |

| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 168.52 | 29–32 | 1.583 | Pharmaceuticals, agrochemicals |

| Trichloromethanesulfenyl chloride | Cl₃CSCl | 185.35 | Not reported | Not reported | Rubber vulcanization, sulfenamide synthesis |

| Sulfuryl chloride | SO₂Cl₂ | 134.97 | ~69 | 1.67 | Industrial chlorination, sulfonation |

Q & A

Q. What are the recommended safety protocols for handling trichlorovinylsulfonyl chloride in laboratory settings?

- Methodological Answer : Handling this compound requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:

- Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles, face shields, and long-sleeved clothing to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH/MSHA or EN 149-approved respirators if ventilation is inadequate or exposure limits are exceeded .

- Hygiene Practices : Avoid contamination with food or beverages, and ensure thorough handwashing after handling .

- Emergency Preparedness : Maintain access to emergency contact numbers and SDS documentation for rapid response to spills or exposure .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation or chlorination of vinyl precursors. Optimization strategies include:

- Temperature Control : Maintain sub-zero temperatures to mitigate exothermic side reactions (common in sulfonyl chloride syntheses) .

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran minimizes hydrolysis during reaction .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in experimental conditions. To address this:

- Controlled Replication : Reproduce studies under standardized conditions (solvent purity, temperature, catalyst loadings) .

- Statistical Analysis : Apply multivariate regression to isolate variables affecting reactivity (e.g., moisture content, trace metals) .

- Cross-Validation : Compare results with computational models (e.g., DFT calculations) to identify outliers .

Q. What strategies are recommended for investigating the reaction mechanisms involving this compound using kinetic and spectroscopic methods?

- Methodological Answer : Mechanistic studies require multi-modal approaches:

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation in real-time .

- Isotopic Labeling : Incorporate ³⁶Cl or deuterated vinyl groups to trace bond cleavage/rearrangement pathways .

- In Situ Monitoring : Employ Raman spectroscopy to observe transient species during nucleophilic substitution .

Q. How should stability studies be designed to assess this compound under varying environmental conditions?

- Methodological Answer : Stability assessments should simulate real-world scenarios:

- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .

- Light Sensitivity : Use xenon-arc lamps to study photolytic decomposition pathways .

- Analytical Endpoints : Quantify degradation products via HPLC-MS and correlate with environmental parameters .

Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Computational tools provide insights into molecular behavior:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

- QSAR Models : Corrate structural descriptors (e.g., Hammett σ⁺) with experimental reactivity data .

Q. What systematic approach should be taken when conducting a literature review on this compound to identify knowledge gaps?

- Methodological Answer : A structured review process ensures comprehensiveness:

- Database Selection : Use PubMed, TOXCENTER, and CAS Common Chemistry for peer-reviewed and regulatory data .

- Keyword Optimization : Combine terms like "this compound reactivity," "synthesis," and "degradation" with Boolean operators .

- Gap Analysis : Map existing studies against the compound’s lifecycle (synthesis, applications, environmental fate) to prioritize understudied areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.